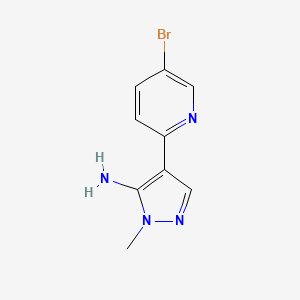
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of heterocyclic aromatic amines. This compound is characterized by the presence of a bromopyridine moiety attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Formation of Pyrazole Ring: The brominated pyridine is then subjected to a cyclization reaction with hydrazine or a hydrazine derivative to form the pyrazole ring.
Methylation: The resulting pyrazole compound is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Amination: Finally, the methylated pyrazole is aminated using ammonia or an amine source to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. Its bromopyridine and pyrazole moieties play a crucial role in binding to target sites, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(5-Bromopyridin-2-yl)iminomethylphenol: A Schiff-base compound with similar bromopyridine structure.
Thiazolo[4,5-b]pyridines: Compounds with a pyridine ring fused to a thiazole ring, exhibiting diverse biological activities.
Uniqueness
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both bromopyridine and pyrazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9BrN4 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
4-(5-bromopyridin-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c1-14-9(11)7(5-13-14)8-3-2-6(10)4-12-8/h2-5H,11H2,1H3 |
InChI Key |
HUZVQWPMCLLZLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















